Starting material: Based on analogous syntheses [ [], [], [], []], a possible starting material could be tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).
Introduction of the pyridin-2-ylmethyl group: This could be achieved through a reaction with 2-picolyl chloride or a related reagent [ [], []].
Introduction of the aminomethyl group: A common method for introducing aminomethyl groups involves a reductive amination using formaldehyde and a reducing agent [ [], []].
Chemical Reactions Analysis
Amide bond formation: The primary amine can react with carboxylic acids or activated esters to form amide bonds [ [], [], []].
Alkylation: The primary amine can also undergo alkylation reactions with suitable electrophiles [ []].
Reductive amination: The primary amine can react with aldehydes or ketones followed by reduction to form secondary or tertiary amines [ [], []].
Removal of the Boc protecting group: This can be achieved under acidic conditions to unveil the free amine for further modifications [ [], []].
Applications
Synthesis of inhibitors: The compound can be used to synthesize various enzyme inhibitors like acetyl-CoA carboxylase inhibitors [ []] and deoxycytidine kinase (dCK) inhibitors [ []], crucial for drug development against diseases like cancer and viral infections.
Development of new drug candidates: The compound serves as a scaffold to create libraries of compounds with potential therapeutic activity [ [], [], [], []].
Structure-activity relationship studies: By systematically modifying the substituents on the piperidine ring, researchers can explore structure-activity relationships, leading to the optimization of drug candidates [ [], [], [], [], []].
Compound Description: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds, including the anticancer drug crizotinib. []
Relevance: This compound is structurally related to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate by sharing the central tert-butyl 4-substituted piperidine-1-carboxylate core. The difference lies in the substituent at the 4-position, where this compound features a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl group instead of the (aminomethyl)(pyridin-2-ylmethyl) group. []
Compound Description: This compound serves as a key intermediate in the synthesis of Vandetanib, another anticancer drug. []
Relevance: Similarly to the previous compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate shares the tert-butyl 4-substituted piperidine-1-carboxylate core with tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate. The variation lies in the 4-position substituent, where a ((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl) group replaces the (aminomethyl)(pyridin-2-ylmethyl) group. []
Compound Description: This compound was the subject of a single crystal study using X-ray diffraction, providing insights into its three-dimensional structure. []
Compound Description: This compound acts as an intermediate in the synthesis of a novel class of antiarteriosclerotics. Its synthesis involves a Reformatsky-type reaction and a Red-Al reduction. []
Relevance:tert-Butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate demonstrates structural similarity to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate through the shared tert-butyl 4-substituted piperidine-1-carboxylate core. Notably, both compounds possess two substituents at the 4-position of the piperidine ring. In this compound, a 2-hydroxyethyl and a pyrrolidin-1-yl group occupy the 4-position, contrasting with the (aminomethyl) and (pyridin-2-ylmethyl) groups in the target compound. []
tert-Butyl 2-{methyl}piperidine-1-carboxylate
Compound Description: This molecule was studied using X-ray crystallography, revealing a folded conformation and the presence of helical supramolecular chains in its crystal packing. []
Relevance: Although lacking the 4,4-disubstituted piperidine motif present in tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate, this compound exhibits structural similarity through the tert-butyl piperidine-1-carboxylate core. The key difference lies in the substituent position and nature. This compound has a 2-{methyl} group at the 2-position, contrasting with the (aminomethyl)(pyridin-2-ylmethyl) substitution at the 4-position in the target compound. []
tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate.
Compound Description: X-ray studies revealed that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate exists in its 4-enol form as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. Reduction of the keto functionality predominantly yields the corresponding β-hydroxylated δ-lactam, tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate. []
Compound Description: This compound, synthesized and characterized using various spectroscopic methods including single crystal X-ray diffraction analysis, represents a cyclic amino acid ester. []
Tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2)
Compound Description: These compounds, synthesized and evaluated for their antiviral activity, effectively inhibit authentic SARS-CoV-2 replication in Vero E6 cells. Notably, trans-1 displays greater anti-SARS-CoV-2 activity than trans-2, with comparable potency to chloroquine or hydroxychloroquine. []
Compound Description: A series of ligands based on the 2-tert-butyl-4-X-6-{Bis[(6-methoxy-pyridin-2-ylmethyl)-amino]-methyl}-phenol unit were synthesized, where X represents various substituents, including CHO (HLCHO), putrescine-pyrene (HLpyr), putrescine (HLamine), and 2-tert-butyl-4-putrescine-6-{Bis[(6-methoxy-pyridin-2-ylmethyl)-amino]-methyl}-phenol (H2Lbis). These ligands form copper(II) complexes with efficient nuclease activity toward the φX174 DNA plasmid in the presence of ascorbate. []
Relevance: These ligands are structurally related to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate by containing a bis[(6-methoxy-pyridin-2-ylmethyl)-amino]-methyl group. While the target compound features a piperidine ring, these ligands utilize a phenol ring as a central scaffold. Moreover, the target compound possesses a tert-butyl carbamate group, which is absent in these ligands. []
Compound Description: This binuclear cobalt complex demonstrates superior catalytic activity in the visible-light-driven conversion of carbon dioxide to carbon monoxide in an acetonitrile/water system compared to the previously reported (Co2L2, HL2 = 2, 6-bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-(tert-butyl)phenol). This enhanced catalytic performance is attributed to the electron-donating effect of the methoxy group (-OCH3) in Co2L1. []
N-(pyridin-3-ylmethyl)pivalamide, tert-butyl N-(pyridin-3-ylmethyl)carbamate, and N,N-dimethyl-N′-(pyridin-3-ylmethyl)urea
Compound Description: Lithiation of these compounds with tert-butyllithium leads to the formation of dilithium reagents, which can subsequently react with various electrophiles to give the corresponding substituted derivatives. []
Relevance: These compounds are related to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate as they belong to the broader category of 3-aminomethyl-pyridine derivatives. These compounds share a pyridin-3-ylmethyl amine moiety, with various protecting groups on the amine. In contrast, the target compound possesses a 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate structure, placing the aminomethyl and pyridin-2-ylmethyl groups on a piperidine ring rather than directly on the pyridine ring. []
N-(pyridin-3-ylmethyl)acetamide (1), N-(pyridin-3-ylmethyl)propionamide (2), N-(pyridin-3-ylmethyl)pivalamide (3), and t-butyl(pyridin-3-ylmethyl)carbamate (4)
Compound Description: These 3-aminomethyl-pyridine derivatives interact with peroxovanadium(V) complex [OV(O2)2(D2O)]−/[OV(O2)2(HOD)]− in solution, leading to the formation of new six-coordinate peroxovanadium species [OV(O2)2L]− (L = 1–4). Their relative reactivity follows the order: 1 ≈ 2 > 3 > 4. []
Relevance: These compounds, similar to the ones described above, are related to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate as they belong to the broader category of 3-aminomethyl-pyridine derivatives. These compounds share a pyridin-3-ylmethyl amine moiety, with various protecting groups on the amine. In contrast, the target compound possesses a 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate structure, placing the aminomethyl and pyridin-2-ylmethyl groups on a piperidine ring rather than directly on the pyridine ring. []
d3-Poziotinib hydrochloride
Compound Description: d3-Poziotinib hydrochloride is a deuterated analog of poziotinib, an anti-cancer drug, with a longer half-life than its non-deuterated counterpart. []
Relevance: While not directly sharing the same core structure as tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate, d3-poziotinib hydrochloride is included as a related compound due to its similar functionality. Both compounds are designed as potential anti-cancer agents and share common structural elements, such as a substituted piperidine ring and an aromatic heterocyclic system. d3-Poziotinib hydrochloride features a piperidine ring linked to a quinazoline core, whereas the target compound has a 4,4-disubstituted piperidine with one of the substituents being a pyridin-2-ylmethyl group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.